molecular formula C6H13NO B1591529 2-Ethylmorpholine CAS No. 52769-10-5

2-Ethylmorpholine

Cat. No.: B1591529
CAS No.: 52769-10-5
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-UHFFFAOYSA-N
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Description

2-Ethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a derivative of morpholine, where an ethyl group is substituted at the second position of the morpholine ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl group from ethyl bromide replaces a hydrogen atom on the morpholine ring.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-ethyl-2-oxazoline. This method involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and yields high purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylmorpholine N-oxide.

    Reduction: It can be reduced to form N-ethylmorpholine.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: N-ethylmorpholine N-oxide.

    Reduction: N-ethylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

2-Ethylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and a reagent in organic synthesis. Its ability to act as a base makes it useful in various catalytic reactions.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylmorpholine involves its ability to act as a nucleophile and a base. It can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2-Ethylmorpholine, lacking the ethyl substitution.

    N-Methylmorpholine: A similar compound with a methyl group instead of an ethyl group.

    Piperidine: Another six-membered ring compound with similar chemical properties.

Uniqueness: this compound is unique due to its ethyl substitution, which imparts different chemical reactivity and physical properties compared to its analogs. This substitution can influence its solubility, boiling point, and reactivity in various chemical processes.

Properties

IUPAC Name

2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565675
Record name 2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52769-10-5
Record name 2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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